H-Val-Gln-Pro-OH
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Overview
Description
H-Val-Gln-Pro-OH is a tripeptide composed of the amino acids valine, glutamine, and proline. This compound is known for its role in various biological processes and its potential applications in scientific research. The structure of this compound includes a valine residue at the N-terminus, followed by a glutamine residue, and a proline residue at the C-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Gln-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (valine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the final amino acid (proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
H-Val-Gln-Pro-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acids and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Scientific Research Applications
H-Val-Gln-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Val-Gln-Pro-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2: A longer peptide with additional amino acid residues.
H-Gly-Pro-Arg-Pro-OH: A peptide with a different sequence but similar structural features.
Uniqueness
H-Val-Gln-Pro-OH is unique due to its specific sequence and the presence of valine, glutamine, and proline. This combination of amino acids imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
184904-53-8 |
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Molecular Formula |
C15H26N4O5 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N4O5/c1-8(2)12(17)13(21)18-9(5-6-11(16)20)14(22)19-7-3-4-10(19)15(23)24/h8-10,12H,3-7,17H2,1-2H3,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,12-/m0/s1 |
InChI Key |
AGKDVLSDNSTLFA-NHCYSSNCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)N |
Origin of Product |
United States |
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